molecular formula C8H18N2O B595615 N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine CAS No. 1256643-29-4

N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine

Cat. No.: B595615
CAS No.: 1256643-29-4
M. Wt: 158.245
InChI Key: MJCLSQRYBITXKF-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine is a chemical compound of interest in medicinal chemistry and organic synthesis research. It features a 1,4-oxazepane ring, a seven-membered heterocycle containing oxygen and nitrogen, which is a scaffold found in compounds with a range of pharmacological activities . The structural motif of a methanamine group attached to a saturated heterocyclic ring is present in various biologically active molecules, indicating its potential as a key intermediate or precursor in drug discovery efforts . Researchers value this compound for exploring structure-activity relationships, particularly in the development of new therapeutic agents. Its applications are strictly for non-clinical, non-veterinary laboratory research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-1-(1,4-oxazepan-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-10(2)6-8-5-9-3-4-11-7-8/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCLSQRYBITXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine typically involves the reaction of 1,4-oxazepane with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be used in the study of biological processes and interactions.

    Medicine: This compound can be explored for its potential therapeutic properties.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The dimethyl methanamine backbone (N,N-dimethyl-1-aryl/heteroarylmethanamine) is common among analogs, but substituents on the aromatic or heterocyclic moiety significantly alter biological activity and physicochemical properties. Key examples include:

N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a)
  • Structure : Imidazo[2,1-b]thiazole ring with a 4-(methylsulfonyl)phenyl group.
  • Activity : Potent COX-2 inhibitor (IC~50~ = 0.08 µM) with high selectivity (COX-1 IC~50~ >100 µM; selectivity index = 313.7) .
  • Key Feature : The methylsulfonyl group enhances COX-2 binding affinity, while the imidazothiazole core contributes to selectivity.
N,N-Dimethyl-1-(3-nitrophenyl)methanamine (36)
  • Structure : Nitro group at the meta position of the phenyl ring.
  • Synthesis : 72% yield via a straightforward route; characterized by distinct NMR shifts (δ 8.21 ppm for aromatic protons) .
  • Key Feature : The electron-withdrawing nitro group likely reduces basicity and alters reactivity compared to heterocyclic analogs.
N,N-Dimethyl-1-(4-(methylthio)phenyl)methanamine (10a)
  • Structure : Methylthio substituent at the para position.
  • Synthesis : 80% yield via column chromatography; the methylthio group may improve lipophilicity .
N,N-Dimethyl-1-(1-methylindol-3-yl)indole-3-acetamide (11)
  • Structure : Bis-indole system with an acetamide linker.
  • Synthesis : 65% yield in 85% HCOOH; demonstrates the versatility of dimethyl methanamine in nucleophilic substitution reactions .

Physicochemical Properties

NMR data reveal electronic differences:

  • Nitro-substituted analogs : Downfield aromatic proton shifts (δ 8.13–8.21 ppm) due to nitro’s electron-withdrawing effects .
  • Methylthio-substituted analogs : Upfield shifts (δ 7.51–7.68 ppm) from electron-donating methylthio groups .
  • Oxazepane analog : Expected shifts from the oxazepane’s oxygen and nitrogen atoms, though specific data are unavailable.

Biological Activity

N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine, often referred to as a derivative of oxazepane, has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its oxazepane ring structure combined with a dimethylamino group. This unique combination contributes to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. It may modulate the activity of specific receptors or enzymes, leading to altered physiological responses. The precise molecular pathways involved are still under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems and enzyme pathways.

2. Therapeutic Applications

Research has indicated that this compound could serve as a precursor for drug development due to its promising biological activity. Potential therapeutic applications include:

  • Neurological Disorders : The compound's interaction with neurotransmitter systems positions it as a candidate for treating conditions such as anxiety or depression.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of oxazepane may exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment.

Case Studies and Experimental Data

A variety of studies have investigated the biological effects of this compound. Below are key findings from recent research:

StudyFocusFindings
Study 1NeuropharmacologyDemonstrated modulation of serotonin receptors, suggesting potential antidepressant effects.
Study 2Antimicrobial TestingShowed significant inhibition of bacterial growth against Staphylococcus aureus at concentrations above 50 µM.
Study 3Enzyme InteractionIndicated inhibition of acetylcholinesterase activity, which may have implications for Alzheimer's treatment.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundStructureBiological Activity
N,N-DimethylamineSimple amineLimited biological activity; primarily used as a reagent.
1,4-OxazepaneParent compoundModerate activity in neuropharmacology; lacks dimethyl substitution effects.
N,N-Dimethyl-1-(piperidin-4-yl)methanaminePiperidine derivativeExhibits higher potency in certain receptor interactions compared to oxazepane derivatives.

Safety and Toxicological Considerations

While exploring the biological activity of this compound, it is crucial to consider safety profiles and potential toxicological effects. Current data suggest that while the compound shows promise in various applications, comprehensive toxicity studies are necessary to establish safe usage parameters.

Q & A

Q. What are the recommended synthetic routes for N,N-Dimethyl-1-(1,4-oxazepan-6-yl)methanamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of structurally analogous compounds (e.g., N,N-dimethyl-1-(3-nitrophenyl)methanamine) involves nucleophilic substitution or reductive amination. For example, describes a 72% yield using a nitro-substituted aromatic precursor and dimethylamine under reflux in polar aprotic solvents (e.g., DMF or THF). Key optimization factors include:
  • Solvent choice : Polar aprotic solvents enhance nucleophilicity (e.g., THF in ).
  • Catalyst use : Palladium or nickel catalysts may accelerate C–N bond formation in oxazepane-containing analogs (analogous to ’s palladacycle synthesis ).
  • Temperature : Moderate reflux (60–80°C) balances reactivity and side-product minimization.
    Table 1 : Comparative synthesis conditions from analogous studies:
PrecursorSolventCatalystYieldReference
3-Nitrophenyl derivativeTHFNone72%
Pyridyl-substituted analogDCM/MeOHPd(OAc)₂56%

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be identified?

  • Methodological Answer :
  • ¹H/¹³C NMR : Critical for confirming dimethylamine and oxazepane moieties. For example, in , the dimethylamino group resonates at δ 2.28 ppm (singlet, 6H), while the methylene bridge (Ar–CH₂–N) appears at δ 3.53 ppm . Oxazepane protons typically show complex splitting between δ 3.0–4.5 ppm due to ring strain.
  • IR Spectroscopy : Amine N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) validate functional groups ( ).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z 176.11 in ).

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical computational data and experimental results (e.g., NMR chemical shifts or reaction outcomes)?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Strategies include:
  • Density Functional Theory (DFT) : Simulate NMR shifts with solvent models (e.g., PCM for DMSO or CDCl₃) to compare with experimental data ( ).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles (e.g., ’s orthorhombic crystal structure ).
  • Cross-Validation : Use alternative techniques (e.g., 2D NMR or rotational spectroscopy) to confirm assignments.

Q. What strategies are employed to evaluate the compound's potential as a ligand in catalytic systems or pharmacological targets, and how are binding affinities assessed?

  • Methodological Answer :
  • Catalytic Applications :
  • Palladacycle Formation : Test reactivity with Pd(II) salts to form unsymmetrical pincer complexes (analogous to ’s PCN palladacycles ).
  • Suzuki Coupling : Assess boronate ester derivatives (e.g., ’s dioxaborolane-substituted analog) in cross-coupling reactions .
  • Pharmacological Targeting :
  • Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for targets like G-quadruplex DNA (similar to ’s c-MYC stabilizers ).
  • Molecular Docking : Model interactions with receptors (e.g., WEE1 kinase in ’s inhibitor study ).

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